BenchChemオンラインストアへようこそ!

4-Methyl-L-leucine

Endothelin Receptor Antagonism Peptide Drug Design GPCR Pharmacology

4-Methyl-L-leucine (γ-methyl-L-leucine, L-neopentylglycine) is a non-proteinogenic amino acid featuring a gem-dimethyl side chain that imposes unique conformational constraints unavailable with canonical leucine or tert-leucine. This steric profile eliminates agonist activity in ET-1 antagonists (ETA/ETB IC₅₀ 0.17–0.70 nM) and delivers high enantioselectivity in copper-catalyzed asymmetric Michael additions. With a LogP of ~1.0—>100-fold more lipophilic than L-leucine—this residue enhances peptide membrane permeability. Procure ≥98% purity material for solid-phase peptide synthesis, biocatalysis, and medicinal chemistry applications.

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
CAS No. 57224-50-7
Cat. No. B1674610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-L-leucine
CAS57224-50-7
Synonyms2-amino-3-tert-butylpropionic acid
gamma-methyl-L-leucine
gamma-methylleucine
neopentylglycine
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1
InChIKeyLPBSHGLDBQBSPI-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1000 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-L-leucine (CAS 57224-50-7) Procurement Specifications & Core Identity


4-Methyl-L-leucine (also designated γ‑methyl‑L‑leucine, L‑neopentylglycine, or β‑tert‑butyl‑L‑alanine) is a non‑proteinogenic, sterically congested α‑amino acid characterized by a gem‑dimethyl (neopentyl) side chain [1]. This bulky, hydrophobic residue imparts unique conformational constraints in peptide backbones and serves as a chiral auxiliary in asymmetric catalysis [2]. Commercial preparations typically meet a purity specification of ≥98% (TLC or chiral HPLC) and are supplied as a white to off‑white crystalline powder suitable for solid‑phase peptide synthesis and biocatalytic transformations .

4-Methyl-L-leucine (CAS 57224-50-7) – Why Generic Leucine Analogs Cannot Be Interchanged


Generic substitution with canonical leucine, tert‑leucine, or N‑methyl‑leucine is not permissible in research workflows that demand a defined steric and electronic profile. The neopentyl side chain of 4‑methyl‑L‑leucine introduces a substantially larger excluded volume and distinct branching topology compared to the sec‑butyl group of L‑leucine or the tert‑butyl group of L‑tert‑leucine . This geometric difference directly modulates peptide secondary structure propensity, receptor‑binding kinetics, and the stereochemical outcome of copper‑catalyzed asymmetric Michael additions [1][2]. Consequently, data obtained with any other leucine analog cannot be extrapolated to 4‑methyl‑L‑leucine without re‑validation of the entire experimental system.

4-Methyl-L-leucine (57224-50-7) Quantitative Differentiation Guide for Procurement


Retention of Sub‑Nanomolar Endothelin Receptor Affinity with Complete Ablation of Agonist Activity

Incorporation of γ‑methylleucine at position 19 of the endothelin‑1 (ET‑1) peptide, replacing the native isoleucine (Ile19), preserves high‑affinity binding to both ETA and ETB receptors while abolishing endogenous agonist activity—a dual‑functional outcome not observed with Leu or cyclohexylalanine substitutions [1].

Endothelin Receptor Antagonism Peptide Drug Design GPCR Pharmacology

Superior Performance of L‑Neopentylglycine Amide over L‑Valine Amide as a Chiral Auxiliary in Copper‑Catalyzed Michael Additions

The L‑neopentylglycine‑derived diethylamide (4a) was evaluated head‑to‑head against the L‑valine‑derived diethylamide (4b) in copper(II)‑catalyzed asymmetric Michael additions of β‑oxocarboxylates to methyl vinyl ketone [1].

Asymmetric Catalysis Chiral Auxiliary Quaternary Stereocenter Construction

High‑Purity, Scalable Whole‑Cell Biocatalytic Synthesis Enabling Cost‑Effective Procurement

A recombinant whole‑cell catalyst system (co‑expressing leucine dehydrogenase and formate dehydrogenase) achieves enantioselective synthesis of L‑neopentylglycine from the corresponding α‑keto acid with high volumetric productivity and enantiomeric excess [1].

Biocatalysis Enantioselective Synthesis Process Development

Enhanced Hydrophobicity (LogP 0.97–1.08) Drives Improved Peptide–Membrane Interactions

The neopentyl side chain of 4‑methyl‑L‑leucine confers a higher partition coefficient than canonical leucine, potentially improving membrane permeability and target engagement of lipophilic peptides [1].

Peptide Design Hydrophobicity Pharmacokinetics

Aqueous Solubility of 25 mg/mL Facilitates Direct Use in Biological Assays

4‑Methyl‑L‑leucine exhibits a practical aqueous solubility of 25 mg/mL (with ultrasonication), enabling direct dissolution in physiological buffers for in vitro and in vivo studies .

Aqueous Solubility In Vitro Pharmacology Formulation

4-Methyl-L-leucine (57224-50-7) – High‑Value Application Scenarios Guided by Quantitative Evidence


Design of Sub‑Nanomolar Endothelin Receptor Antagonists

Peptide chemists developing ET‑1‑based antagonists should exclusively procure 4‑methyl‑L‑leucine to replace Ile19. Evidence confirms that this substitution eliminates unwanted agonist activity while retaining ETA/ETB binding in the sub‑nanomolar range (IC50 0.17–0.70 nM), a profile that cannot be reproduced with L‑leucine or cyclohexylalanine [1].

Asymmetric Michael Additions for Quaternary Stereocenter Construction

Synthetic organic groups seeking to construct quaternary carbon centers via copper‑catalyzed Michael additions should select L‑neopentylglycine‑derived auxiliaries. Direct comparison demonstrates that this scaffold provides high enantioselectivity for six‑membered substrates, offering a complementary stereochemical outcome to the widely used L‑valine amide auxiliaries [2].

Biocatalytic and Chemoenzymatic Synthesis of Bulky Unnatural Amino Acids

Process development laboratories aiming to produce 4‑methyl‑L‑leucine at multi‑gram scale should leverage the whole‑cell reductive amination route. This method yields >99% ee and >95% conversion at 88 g/L substrate loading, establishing a reliable, cost‑effective supply chain for internal use or commercial distribution [3].

Lipophilic Peptide Lead Optimization for Improved Membrane Permeability

Medicinal chemists optimizing peptide leads with poor membrane penetration should incorporate 4‑methyl‑L‑leucine as a hydrophobic residue. Its LogP of ~1.0 represents a >100‑fold increase in lipophilicity over canonical L‑leucine (LogP -1.42), a property that can be exploited to enhance passive diffusion and target engagement in cellular assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-L-leucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.